methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
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Overview
Description
Methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C26H22N2O6S and its molecular weight is 490.53. The purity is usually 95%.
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Scientific Research Applications
Crystallographic and Synthetic Studies
Crystallographic Studies
Compounds within the benzo[e][1,2]thiazine class have been examined for their crystallographic characteristics, showcasing their structural diversity and the impact of different substituents on their crystalline forms. For example, the dehydration phenomenon observed in crystallographic studies of related molecules highlights the intricate balance of intermolecular interactions that dictate their solid-state arrangements (Arshad et al., 2013).
Synthetic Approaches
Novel synthetic routes have been developed to create biologically active derivatives of the benzo[e][1,2]thiazine class. These methodologies offer pathways to synthesize a variety of compounds with potential antimicrobial and radical scavenging activities, demonstrating the versatility of this chemical framework in generating pharmacologically relevant entities (Zia-ur-Rehman et al., 2009).
Biological Activities and Potential Applications
Monoamine Oxidase Inhibition
Research into benzothiazine derivatives has uncovered their potential as monoamine oxidase inhibitors, indicating possible applications in the treatment of neurodegenerative diseases and mood disorders. These studies not only reveal the biological activity of these compounds but also provide insights into their mechanism of action and selectivity towards different isoforms of the enzyme (Ahmad et al., 2018).
Antimicrobial Activity
The synthesis of novel benzothiazine derivatives and their evaluation for antimicrobial properties suggest their potential as lead compounds in the development of new antibacterial and antifungal agents. These findings underscore the importance of structural modifications in enhancing the biological efficacy of benzo[e][1,2]thiazine compounds against a range of microbial pathogens (Dabholkar & Gavande, 2016).
Future Directions
Mechanism of Action
Target of Action
Many thiazine derivatives are known to be biologically active and play an important role in the treatment of various diseases .
Mode of Action
Thiazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer properties
Biochemical Pathways
Thiazine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is slightly soluble in dichloromethane, DMSO, and methanol , which may influence its absorption and distribution in the body.
Result of Action
Given the broad range of biological activities associated with thiazine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
methyl 2-[2-(3-acetylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-17(29)19-11-8-12-20(15-19)27-23(30)16-28-25(26(31)34-2)24(18-9-4-3-5-10-18)21-13-6-7-14-22(21)35(28,32)33/h3-15H,16H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTPYXJACYGTDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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